molecular formula C14H14N2O4S B6394769 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid CAS No. 1261976-96-8

4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid

Cat. No.: B6394769
CAS No.: 1261976-96-8
M. Wt: 306.34 g/mol
InChI Key: YGHNPXZOAWRBKA-UHFFFAOYSA-N
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Description

4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid is an organic compound with the molecular formula C14H14N2O4S This compound is known for its unique chemical structure, which combines a picolinic acid moiety with a dimethylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid typically involves a multi-step process. One common method starts with the reaction of picolinic acid with 2-N,N-dimethylsulfamoylphenylboronic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the dimethylsulfamoyl group.

Scientific Research Applications

4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s picolinic acid moiety can chelate metal ions, influencing metal-dependent biological processes. Additionally, the dimethylsulfamoyl group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Shares the dimethylsulfamoylphenyl group but differs in the presence of a boronic acid moiety instead of picolinic acid.

    2-(N,N-Dimethylsulfamoyl)phenylboronic acid: Similar structure but with the dimethylsulfamoyl group attached to a different position on the phenyl ring.

    4-(Methanesulfonyl)phenylboronic acid: Contains a methanesulfonyl group instead of a dimethylsulfamoyl group.

Uniqueness

4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid is unique due to the combination of the picolinic acid and dimethylsulfamoylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of binding affinity, specificity, and versatility.

Properties

IUPAC Name

4-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-11(13)10-7-8-15-12(9-10)14(17)18/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHNPXZOAWRBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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